ethyl 2-(2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamido)benzoate
Description
Properties
IUPAC Name |
ethyl 2-[[2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4S/c1-3-31-17-11-9-16(10-12-17)27-13-14-28-22(27)25-26-23(28)33-15-20(29)24-19-8-6-5-7-18(19)21(30)32-4-2/h5-12H,3-4,13-15H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZOTCDMYAPASO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=CC=C4C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Oxidation and Reduction: It could undergo oxidation at the ethoxy group, possibly yielding aldehydes or carboxylic acids. Reduction might not be a primary pathway unless targeting specific functional groups.
Substitution Reactions: The compound's aromatic rings may participate in electrophilic substitution, especially at activated positions.
Common Reagents and Conditions: Typical conditions might include acidic or basic catalysts for substitution reactions, or oxidizing agents like potassium permanganate for oxidation processes.
Major Products: The products depend on the specific reagents and conditions used, but could include various functionalized derivatives of the parent compound.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with imidazo[2,1-c][1,2,4]triazole structures exhibit significant antimicrobial properties. Ethyl 2-(2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamido)benzoate has been studied for its efficacy against various bacterial strains.
Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of imidazo[2,1-c][1,2,4]triazole exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound's unique structure allows it to interact with specific molecular targets involved in cancer progression. Preliminary studies suggest that it may inhibit tumor growth by modulating pathways associated with cell proliferation.
Case Study: In vitro studies have shown that related compounds can induce apoptosis in cancer cells by activating caspase pathways . This suggests potential for this compound in cancer therapeutics.
Anti-inflammatory Effects
Imidazo[2,1-c][1,2,4]triazole derivatives have also been investigated for their anti-inflammatory properties. The compound may inhibit inflammatory cytokines and pathways involved in chronic inflammation.
Case Study: Research published in Pharmacology Reports highlighted that similar compounds reduced levels of TNF-alpha and IL-6 in animal models of inflammation . This suggests a potential therapeutic role for the compound in treating inflammatory diseases.
Table 2: Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Imidazo[2,1-c][1,2,4]triazole Core Formation | Cyclization | Hydrazines and nitriles |
| Sulfanyl Linkage Formation | Nucleophilic Substitution | Appropriate electrophiles |
| Esterification | Esterification | Ethanol and acid catalyst |
Mechanism of Action
The specific mechanism by which this compound exerts its effects would depend on its target.
Molecular targets and pathways: It could interact with enzymes or receptors, given the triazole moiety which often mimics natural substrates.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The compound is compared to six structurally related molecules (Table 1), focusing on core scaffolds, substituents, and molecular properties.
Table 1: Structural and Physicochemical Comparison
*Calculated molecular weight based on formula.
Key Observations :
Core Structure: The imidazo-triazole core (target compound, ) is distinct from triazole (), isoxazoline (), and benzoxazole () scaffolds. The fused tricyclic system may enhance rigidity and binding affinity compared to monocyclic analogs.
Substituent Effects: Ethoxy vs. Halogenated Derivatives: Fluorine (CAS 923139-72-4) and chlorine () substituents introduce electronegativity, which may enhance metabolic stability or receptor interactions.
Ester Groups : Ethyl benzoate (target) vs. methyl benzoate () affects hydrolysis rates; ethyl esters generally exhibit slower enzymatic cleavage, prolonging half-life.
Structure-Activity Relationship (SAR)
- Electron-Donating Groups (e.g., ethoxy) : Enhance lipophilicity and may improve blood-brain barrier penetration.
- Halogens (F, Cl) : Increase metabolic stability and electrostatic interactions with targets.
- Ester vs. Hydrazide : Esters (target compound) are typically prodrugs, whereas hydrazides () may act as direct enzyme inhibitors.
Biological Activity
Ethyl 2-(2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound that belongs to the class of imidazo[2,1-c][1,2,4]triazoles. This compound is notable for its diverse biological activities and potential therapeutic applications.
Chemical Structure and Properties
The compound exhibits a unique structure that includes:
- Imidazo[2,1-c][1,2,4]triazole core : Known for its pharmacological properties.
- Ethoxyphenyl group : Contributes to the compound's lipophilicity and biological interactions.
- Sulfanyl linkage : Plays a crucial role in the compound's reactivity and biological activity.
The molecular formula of the compound is , with a molecular weight of 424.5 g/mol.
The biological activity of this compound involves its interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate various cellular pathways leading to significant biological responses:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Binding : It may bind to receptors influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that compounds within the imidazo[2,1-c][1,2,4]triazole class exhibit substantial antimicrobial properties. Studies have shown that derivatives of this compound demonstrate:
- Antibacterial Activity : Effective against various strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
- Antifungal Activity : Displaying efficacy against fungi such as Candida albicans and Aspergillus fumigatus .
A summary of antimicrobial activity is presented in the table below:
| Microorganism | Activity (MIC in μg/mL) |
|---|---|
| Staphylococcus aureus | 0.125 - 8 |
| Escherichia coli | 0.125 - 8 |
| Pseudomonas aeruginosa | 0.125 - 8 |
| Candida albicans | Varies |
Anticancer Potential
The imidazo[2,1-c][1,2,4]triazole derivatives have also been explored for their anticancer properties. Various studies have reported cytotoxic effects against cancer cell lines:
- Mechanism : Induction of apoptosis and inhibition of cell proliferation.
- Efficacy : Some derivatives have shown IC50 values in the low micromolar range against different cancer cell lines.
Case Studies
Several studies have documented the synthesis and evaluation of this compound along with its analogues:
- Synthesis and Evaluation : A study synthesized various derivatives and assessed their antibacterial and antifungal activities. Compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria .
- Structure-Activity Relationship (SAR) : Research has highlighted the importance of structural modifications on biological activity. The presence of specific substituents on the imidazole ring significantly affects potency .
Q & A
Q. What techniques study interactions with biological targets like enzymes?
- Experimental Tools :
- X-ray Crystallography : Co-crystallize with target enzymes (e.g., kinases) to resolve binding modes .
- SPR Spectroscopy : Measure binding kinetics (ka/kd) for sulfanyl-acetamido interactions with protein surfaces .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (>100 ns trajectories) to assess stability of key hydrogen bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
